molecular formula C8H13F3N2 B13956077 1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13956077
M. Wt: 194.20 g/mol
InChI Key: LGQSAGZCAHHYAK-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a cyclopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is often catalyzed by copper and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various receptors and enzymes, modulating their activity. The cyclopropyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.

    Pyrrolidinone: A lactam derivative with diverse biological activities.

    Cyclopropylamine: A compound with a cyclopropyl group attached to an amine.

Uniqueness

1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of the cyclopropyl and trifluoromethyl groups on the pyrrolidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable scaffold for drug design .

Properties

Molecular Formula

C8H13F3N2

Molecular Weight

194.20 g/mol

IUPAC Name

1-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C8H13F3N2/c9-8(10,11)12-6-3-4-13(5-6)7-1-2-7/h6-7,12H,1-5H2

InChI Key

LGQSAGZCAHHYAK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C2)NC(F)(F)F

Origin of Product

United States

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